2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide
Description
Chemical Structure:
This compound features a benzene ring substituted with a carbohydrazide group (–CONHNH₂) and a 1,4-thiazinan-4-yl ring system bearing two sulfonyl oxygen atoms (1,1-dioxo group). The molecular formula is C₁₂H₁₆N₄O₇S₂, with a molecular weight of 392.41 g/mol . Its structure combines aromaticity, sulfonamide stability, and hydrazide reactivity, making it a candidate for diverse applications in medicinal and materials chemistry.
Nucleophilic substitution: Reacting heterocyclic thiols with halogenated aldehydes (e.g., 4-fluorobenzaldehyde in DMSO) .
Condensation: Aldehydes reacting with hydrazides (e.g., thiosemicarbazide in ethanol under reflux) .
Cyclization: Iodine-mediated cyclization in dioxane to form fused heterocycles .
Characterization:
Key spectral features (inferred from analogs):
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)9-3-1-2-4-10(9)14-5-7-18(16,17)8-6-14/h1-4H,5-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLOVNNDDWHDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazine ring and a hydrazide moiety, which contribute to its biological properties. The molecular formula can be represented as follows:
- Molecular Formula : C₉H₈N₂O₃S
- SMILES Notation : C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antioxidant Activity : The presence of the thiazine ring enhances the compound's ability to scavenge free radicals, indicating its utility in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, thereby reducing inflammation in various models.
Biological Activity Data Table
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Case Study 1 : A study evaluated the antibacterial efficacy against multidrug-resistant strains of E. coli and reported a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This indicates its potential for treating infections caused by resistant bacteria.
- Case Study 2 : In an experimental model of inflammation, this compound demonstrated a reduction in edema and inflammatory markers, suggesting its potential application in inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations:
- Electronic Effects: The sulfonyl group in the thiazinan ring enhances electron-withdrawing properties compared to non-sulfonated analogs (e.g., benzimidazole derivatives) .
- Solubility: Sulfonated thiazinan derivatives (e.g., target compound) exhibit higher aqueous solubility than hydrophobic analogs like quinazolinones .
- Reactivity : The carbohydrazide group (–CONHNH₂) offers nucleophilic sites for condensation, unlike carboxylic acids or thiosemicarbazides .
Key Observations:
- Efficiency : Benzimidazole thiosemicarbazones achieve higher yields (90%) due to straightforward nucleophilic substitution .
- Complexity : Benzodioxine-thiadiazoles require multi-step cyclization, lowering yields (57–80%) .
Table 3: Reported Bioactivities of Analogs
Key Observations:
- The target compound’s hydrazide and sulfone groups may synergize for enzyme inhibition (e.g., α-glucosidase), similar to benzodioxine-thiadiazoles .
- Antioxidant activity is plausible based on hydrazide-derived radical scavengers .
Physicochemical Properties
Table 4: Physical and Chemical Properties
Key Observations:
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 2-(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)benzenecarbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, acid chloride derivatives (e.g., 2-(3-substituted benzoyl) chloride) are reacted with hydrazide derivatives (e.g., 4-phenylthiosemicarbazide) in polar aprotic solvents like pyridine or ethanol under controlled temperatures (0–25°C). Catalytic glacial acetic acid is often added to accelerate the reaction .
- Optimization : Monitor reaction progress using TLC (e.g., benzene:methanol 5:1) and adjust stoichiometric ratios (typically 1:1) to minimize side products. Recrystallization from ethanol improves purity .
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
- Techniques :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups.
- NMR : ¹H NMR should show signals for the thiazinane ring protons (~δ 3.0–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]⁺) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Tools : Use SHELXL for small-molecule refinement and OLEX2 for structure solution and validation. For high-resolution data, refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
- Challenges : Address twinning or disordered solvent molecules via SHELXL’s TWIN/BASF commands. Validate hydrogen bonding using OLEX2’s interaction analysis tools .
Q. What computational methods are suitable for studying the compound’s bioactivity mechanisms (e.g., antimicrobial)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., bacterial DNA gyrase). Set grid parameters to cover the binding pocket and calculate binding free energies (ΔG) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify critical residues for binding .
Q. How can researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values)?
- Troubleshooting :
- Assay Conditions : Standardize solvent (DMSO concentration <1%) and cell lines (e.g., HepG2 for anticancer assays).
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with Tukey post-hoc tests) .
Structural and Analytical Challenges
Q. What strategies mitigate challenges in resolving the sulfonyl/thiazinane ring conformation via X-ray diffraction?
- Data Collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement : Apply restraints to sulfonyl group geometry in SHELXL (e.g., DFIX for S–O bond lengths). Validate using the Hirshfeld surface analysis in CrystalExplorer .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Solvent Screening : Test solvents with varying polarity (DMF vs. ethanol). Polar aprotic solvents stabilize transition states in SN2 mechanisms, enhancing reaction rates .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress under different solvents. Calculate activation energy (Eₐ) via Arrhenius plots .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
